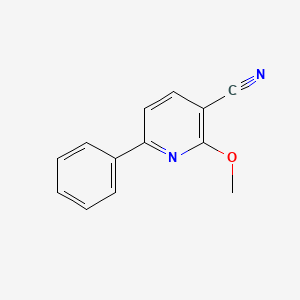

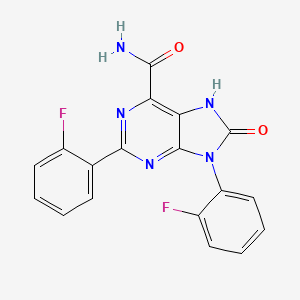

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Aplicaciones Científicas De Investigación

1. Anticancer Properties

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide and its analogs exhibit notable anticancer activities. For instance, a series of similar compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds, evaluated for their ability to inhibit cancer cell growth, showed promising results compared to etoposide, a reference drug, indicating their potential as anticancer agents (Ravinaik et al., 2021).

2. Insecticidal Activity

The 1,3,4-oxadiazole ring, a component of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide, has been incorporated into various compounds displaying significant insecticidal activities. Particularly, these compounds have shown larvicidal effects against Plutella xylostella and Spodoptera exigua. Studies revealed that specific structural modifications, such as the presence of the 1,3,4-oxadiazole ring and different substituents attached to it, are crucial for enhancing insecticidal activity. This research provides insights into structure modification for improved insecticidal properties (Li et al., 2013; Qi et al., 2014).

3. Antimicrobial and Antitubercular Activities

Compounds related to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide have demonstrated potent antimicrobial and antitubercular activities. Several derivatives have been synthesized and screened for their inhibitory effects against various bacterial strains and Mycobacterium tuberculosis, showing significant potential as antimicrobial and antitubercular agents (Nayak et al., 2016; Kaneria et al., 2016; Gul et al., 2017).

4. Antidiabetic Properties

Compounds structurally similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)pivalamide have been synthesized and evaluated for their antidiabetic activities through α-amylase inhibition assays, highlighting their potential in managing diabetes mellitus. These compounds offer promising routes for the development of new antidiabetic drugs, emphasizing the versatility of the 1,3,4-oxadiazole core in therapeutic applications (Lalpara et al., 2021).

Mecanismo De Acción

Target of action

1,3,4-oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . The specific targets of “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide” would depend on the specific biological activity it exhibits.

Pharmacokinetics

The ADME properties of “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide” would depend on its chemical structure and formulation. Generally, 1,3,4-oxadiazoles are well absorbed and distributed in the body due to their lipophilic nature .

Safety and Hazards

Direcciones Futuras

The future directions for similar compounds involve further investigation of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Propiedades

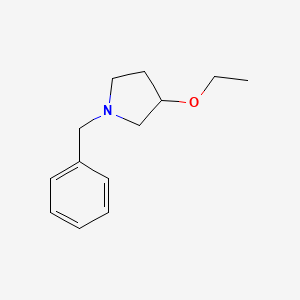

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPATRVZLFSPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)

![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558448.png)

![2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B2558449.png)

![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)